N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
Historical Context and Discovery
The discovery of N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide aligns with advancements in oxazole synthesis methodologies developed in the early 2020s. A pivotal innovation was the use of triflylpyridinium reagents to generate acylpyridinium intermediates from carboxylic acids, enabling efficient cyclization with isocyanides to form oxazole cores. While the exact synthesis route for this compound remains unpublished, its structural features suggest it was derived from analogous protocols. For instance, the 3,5-dimethyloxazole ring likely originated from α,α-dimethyl-substituted carboxylic acids, while the 2,4-difluorobenzyl group points to nucleophilic substitution or reductive amination steps involving fluorinated benzyl halides.
The compound’s development reflects broader trends in fluorinated drug design. The incorporation of 2,4-difluorophenyl groups, a common motif in kinase inhibitors and antimicrobial agents, enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Its emergence coincides with increased interest in oxazole-containing pharmaceuticals, such as the FDA-approved 5-aminolevulinic acid (5-ALA), which utilize heterocycles to improve target engagement.
Position Within Oxazole-Based Pharmacophore Research
Oxazole rings serve as versatile pharmacophores due to their ability to participate in hydrogen bonding, π-π stacking, and dipole interactions. The 3,5-dimethyl substitution in this compound imposes steric and electronic effects that modulate receptor binding. Comparative studies show that methyl groups at the 3- and 5-positions enhance metabolic stability by shielding the oxazole ring from oxidative degradation.
This compound’s pharmacophoric profile shares similarities with bioactive oxazole derivatives like 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide, which exhibits nanomolar affinity for inflammatory targets. The propanamide linker in both molecules provides conformational flexibility, allowing the oxazole and aromatic groups to adopt optimal orientations for target interactions. However, the replacement of pyrazine with a difluorophenyl group in the subject compound suggests a tailored approach to improve selectivity for fluorophobic binding pockets.
Significance in Contemporary Medicinal Chemistry
The strategic integration of fluorine atoms and heterocycles in this compound underscores its relevance in modern drug design. Fluorine’s electronegativity and small atomic radius enhance binding affinity to targets with hydrophobic cavities, while the oxazole ring contributes to solubility and bioavailability. These attributes make the compound a promising scaffold for diseases requiring prolonged target occupancy, such as oncology and central nervous system disorders.
Recent methodologies, such as the DMAP-Tf-mediated synthesis of oxazoles, have streamlined the production of structurally complex analogs. For example, the gram-scale synthesis of 5-ALA demonstrates the scalability of these protocols, which could be adapted for manufacturing this compound. Additionally, the compound’s compatibility with late-stage functionalization—a technique validated for estrone and valproic acid derivatives—enables rapid diversification for structure-activity relationship (SAR) studies.
Structural Relationship to Other Bioactive Oxazole Derivatives
This compound belongs to a growing class of oxazole-propanamide hybrids with demonstrated bioactivity. The table below highlights key structural differences and shared features with related compounds:
The 3,5-dimethyloxazole motif is conserved across these derivatives, underscoring its role as a stabilizing scaffold. In contrast, the aromatic group’s variability—ranging from pyrazine to difluorophenyl—allows fine-tuning of electronic and steric properties for specific targets. For instance, the 2,4-difluorophenyl group’s electron-withdrawing effects may enhance interactions with serine/threonine kinases, as seen in analogous fluorinated inhibitors.
The propanamide linker further differentiates these compounds. Its three-carbon chain balances rigidity and flexibility, enabling adaptation to diverse binding sites. This structural plasticity is critical for optimizing pharmacokinetic profiles, as demonstrated by the clinical success of related amide-containing therapeutics.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-9-13(10(2)21-19-9)5-6-15(20)18-8-11-3-4-12(16)7-14(11)17/h3-4,7H,5-6,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJYVEYLXBVHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H20F2N4
- Molecular Weight : 306.36 g/mol
- IUPAC Name : N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
The compound features a difluorophenyl group and an oxazole moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies :
- Mechanism of Action :
The compound's biological activity extends beyond anticancer effects. Preliminary findings suggest potential applications in other therapeutic areas:
- Anti-Diabetic Properties :
- In Silico Studies :
Case Study 1: Anticancer Efficacy Assessment
A comprehensive study assessed the efficacy of this compound against multiple cancer types:
| Cancer Type | Cell Line | PGI (%) |
|---|---|---|
| Glioblastoma | SNB-19 | 86.61 |
| Ovarian Cancer | OVCAR-8 | 85.26 |
| Lung Cancer | NCI-H40 | 75.99 |
| Breast Cancer | MDA-MB-231 | 56.53 |
This study underscores the compound's broad-spectrum anticancer activity.
Case Study 2: Metabolic Effects in Model Organisms
In a separate investigation involving Drosophila melanogaster, the compound was tested for its effects on glucose metabolism:
| Treatment | Glucose Level Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| High Dose | 50 |
These results indicate significant potential for managing glucose levels in diabetic conditions.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole-Oxadiazole Propanamide Derivatives (Compounds 7c–7f) Structure: These compounds (e.g., 7c: C₁₆H₁₇N₅O₂S₂) share a propanamide backbone but incorporate thiazole and oxadiazole rings linked via sulfanyl groups. Substituted phenyl groups (e.g., 3-methylphenyl, 2,4-dimethylphenyl) are attached to the amide nitrogen . Properties: Molecular weights range from 375–389 g/mol, with melting points of 134–178°C. Key Difference: The target compound lacks sulfur-containing linkages and thiazole rings, simplifying its structure and possibly improving synthetic accessibility.
(6S)-1-(3,4-Difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one Structure: This compound (C₂₈H₂₇F₃N₄O₃, MW: 532.54 g/mol) shares the 3,5-dimethyloxazole substituent but features a benzimidazole-piperidinone core and a 3,4-difluorophenyl group . Activity: Functions as a histone acetyltransferase (p300/CBP) inhibitor with anti-tumor properties . Key Insight: The shared oxazole group suggests a role in target binding, while the target compound’s simpler propanamide structure may offer advantages in bioavailability or cost-effective synthesis.
Propanil (N-(3,4-Dichlorophenyl)propanamide) Structure: A herbicide with a propanamide backbone and 3,4-dichlorophenyl group (C₉H₉Cl₂NO, MW: 218.08 g/mol) . Comparison: Unlike the target compound, propanil lacks heterocyclic substituents and uses chlorine instead of fluorine. Chlorine’s larger atomic size and lower electronegativity may reduce metabolic stability compared to fluorine .
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide
- Structure : Features the same oxazole group but includes a benzothiadiazole substituent (CAS 2034334-83-1) .
- Property : The benzothiadiazole group’s electron-withdrawing nature may influence solubility and electronic properties differently than the target compound’s difluorophenyl group .
Data Table: Comparative Overview
Key Findings
- Structural Simplicity : The target compound’s propanamide backbone and absence of sulfur-based linkages may enhance synthetic feasibility compared to thiazole-oxadiazole derivatives .
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group likely offers superior metabolic stability and lipophilicity over propanil’s dichlorophenyl group, aligning with trends in medicinal chemistry .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 278.26 g/mol
- CAS Number : 23654751
The presence of the difluorophenyl group and the oxazole moiety suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Pharmacological Activity
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HT-29 colon cancer cells with an IC value of approximately 9 nM and MCF-7 breast cancer cells with an IC of around 17 nM .
- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to inflammation and apoptosis, thereby exerting its anti-inflammatory and anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide?
- Answer : Key steps include coupling the 2,4-difluorobenzylamine moiety with the 3,5-dimethylisoxazole-propanamide backbone. Oxidative conditions (e.g., NaIO₄ in THF/H₂O mixtures) are critical for intermediate formation . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization for high-purity yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Answer : Use FTIR to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm for difluorophenyl) and isoxazole methyl groups (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. What are standard protocols for assessing purity and stability?
- Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure identify degradation pathways. Lyophilization improves long-term storage in inert atmospheres .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, catalyst) influence stereochemical outcomes in derivatives?
- Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the propanamide carbonyl. Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in fluorophenyl derivatives. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., IC₅₀ variability)?
- Answer : Control for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v). Replicate assays using orthogonal methods:
- Enzyme inhibition : Fluorescence polarization vs. radiometric assays.
- Cell viability : MTT vs. ATP-luciferase assays.
Statistical analysis (ANOVA with post-hoc tests) identifies outliers. Cross-validate with structural analogs to isolate substituent effects .
Q. How can computational modeling predict binding interactions with biological targets?
- Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate with MD simulations (GROMACS) to assess stability of hydrogen bonds with active-site residues (e.g., Tyr, Asp). Compare with experimental SAR data .
Q. What analytical challenges arise in detecting trace degradation products?
- Answer : Use LC-MS/MS in MRM mode for sensitivity. Suspect screening identifies hydrolyzed products (e.g., free difluorophenylmethylamine) and oxidative metabolites (quinone derivatives). Isotopic labeling (e.g., ¹³C-propanamide) aids quantification .
Q. How to design SAR studies for optimizing pharmacokinetic properties?
- Answer : Modify:
- Lipophilicity : Introduce halogenated or alkyl substituents on the isoxazole ring.
- Solubility : Incorporate polar groups (e.g., –OH, –SO₃H) while monitoring logP (target 2–4).
Assess metabolic stability via liver microsome assays and plasma protein binding via equilibrium dialysis .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| FTIR | 1665 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | |
| ¹H NMR | δ 2.2 ppm (isoxazole CH₃), δ 7.1 ppm (difluorophenyl) | |
| HRMS | [M+H]⁺ = 349.1423 (calc. 349.1425) |
Table 2 : Common Degradation Pathways and Detection Methods
| Condition | Degradation Product | Analytical Method |
|---|---|---|
| Acidic pH | Hydrolyzed amine | LC-MS (m/z 156.1) |
| UV light | Oxidized quinone | HPLC-UV (retention time 12.3 min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
